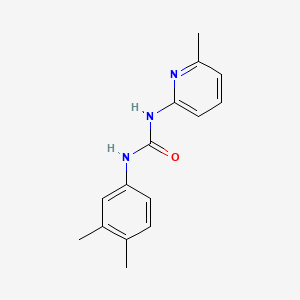
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as DMMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMMPU is a urea-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves its ability to selectively bind to and modulate the activity of certain enzymes and receptors. Specifically, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to bind to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been shown to bind to the nicotinic acetylcholine receptor, leading to modulation of its activity. This receptor is involved in a variety of physiological processes, including learning and memory. By modulating its activity, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea may be able to improve cognitive function and memory.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has a variety of biochemical and physiological effects, including the ability to improve cognitive function and memory. In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have anxiolytic and anticonvulsant effects, making it a potential treatment for anxiety disorders and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is its ability to selectively inhibit certain enzymes and receptors, making it a valuable tool for researchers studying these targets. In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is relatively easy to synthesize and can be obtained in large quantities.
One limitation of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is its potential toxicity, which may limit its use in certain experiments. In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has a relatively short half-life in the body, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is the development of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea analogs with improved selectivity and potency. Another area of interest is the use of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea as a potential treatment for cognitive disorders such as Alzheimer's disease.
In addition, further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 3,4-dimethylaniline with 6-methyl-2-pyridinecarboxylic acid to form the corresponding amide. This amide is then converted to the urea derivative using phosgene or a similar reagent. The resulting N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea compound is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been used in a variety of scientific research applications due to its ability to selectively inhibit certain enzymes and receptors. For example, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, potentially leading to improved cognitive function.
In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to bind to and modulate the activity of certain receptors in the brain, including the nicotinic acetylcholine receptor and the NMDA receptor. These receptors are involved in a variety of physiological processes, including learning and memory.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-7-8-13(9-11(10)2)17-15(19)18-14-6-4-5-12(3)16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMJRPNBEDTQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(6-methylpyridin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5691201.png)
![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)

![3-[2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5691219.png)
![9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691230.png)
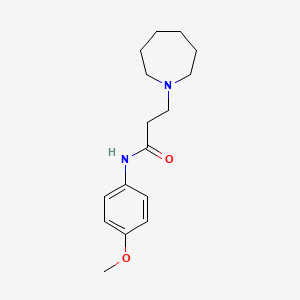
![3-{5-[(2R)-2-amino-2-cyclohexylacetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide hydrochloride](/img/structure/B5691239.png)
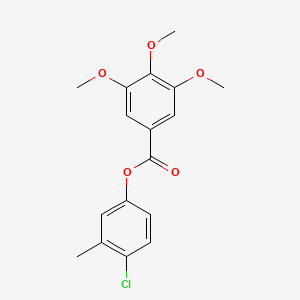
![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)
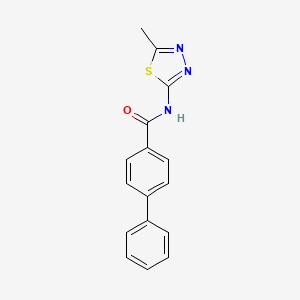

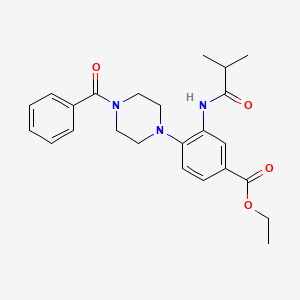
![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)